2,4,6-トリクロロキナゾリン

説明

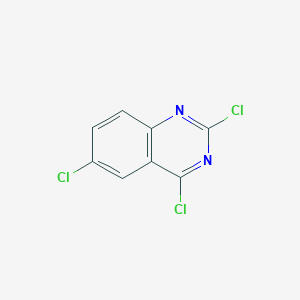

2,4,6-Trichloroquinazoline: is a heterocyclic organic compound with the molecular formula C8H3Cl3N2 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is characterized by the presence of three chlorine atoms at the 2, 4, and 6 positions on the quinazoline ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

科学的研究の応用

Synthesis of Bioactive Compounds

2,4,6-Trichloroquinazoline serves as a precursor in the synthesis of various quinazoline derivatives that exhibit promising biological activities.

- Regioselective Nucleophilic Aromatic Substitution : This compound is commonly used in nucleophilic aromatic substitution reactions to produce 2-chloro-4-aminoquinazolines. These derivatives have been documented for their potential as multi-target directed ligands (MTDLs) aimed at inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, which are important targets in cancer therapy .

- Structure-Activity Relationship Studies : The ability to modify the quinazoline scaffold allows researchers to explore structure-activity relationships (SAR) that can enhance the pharmacological profiles of these compounds. For instance, modifications at the 4-position can lead to improved efficacy against various cancer cell lines .

Antileishmanial Activity

Research has demonstrated that quinazoline derivatives, including those synthesized from 2,4,6-trichloroquinazoline, exhibit antileishmanial properties.

- Efficacy Against Leishmania : A series of N2,N4-disubstituted quinazolines were synthesized and tested against Leishmania donovani and L. amazonensis. Some compounds showed effective inhibition with EC50 values in the low micromolar range. Notably, compounds derived from 2,4,6-trichloroquinazoline displayed significant activity in murine models of visceral leishmaniasis, reducing liver parasitemia by up to 37% .

- Potential for Drug Development : The favorable physicochemical properties and ease of synthesis make these quinazoline derivatives suitable candidates for further development as antileishmanial agents .

Other Therapeutic Applications

The versatility of 2,4,6-trichloroquinazoline extends beyond anticancer and antileishmanial applications.

- Antimicrobial Activity : Quinazolines have been explored for their antibacterial properties against multi-drug resistant strains such as Acinetobacter baumannii. Compounds derived from this scaffold have shown promising results with minimal inhibitory concentrations (MICs) in the single-digit micromolar range .

- Alpha-Glucosidase Inhibition : Recent studies have indicated that quinazoline derivatives may also act as alpha-glucosidase inhibitors, which are relevant in managing diabetes by controlling blood glucose levels .

Data Summary

The following table summarizes key findings related to the applications of 2,4,6-trichloroquinazoline:

作用機序

Target of Action

Quinazoline derivatives, a class of compounds to which 2,4,6-trichloroquinazoline belongs, have been widely applied in the development of drug candidates due to their wide range of pharmacological effects, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities .

Mode of Action

It’s known that quinazoline derivatives can interact with their targets and induce changes that lead to their pharmacological effects .

Biochemical Pathways

Some quinazoline derivatives have been found to exhibit antiproliferative activity against various cancer cell lines .

Result of Action

Some quinazoline derivatives have been found to inhibit cell migration and colony formation, induce cellular apoptosis, and cause cell cycle arrest .

準備方法

Synthetic Routes and Reaction Conditions: 2,4,6-Trichloroquinazoline can be synthesized through several methods. One common method involves the reaction of 2-amino-5-chlorobenzoic acid with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) . The reaction mixture is refluxed, leading to the formation of 2,4,6-Trichloroquinazoline . Another method involves the condensation of 6-chloro-2,4-quinazolinedione with phosphorus oxychloride and dimethylaniline under reflux conditions .

Industrial Production Methods: Industrial production of 2,4,6-Trichloroquinazoline typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining safety and efficiency .

化学反応の分析

Types of Reactions: 2,4,6-Trichloroquinazoline undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms at the 2, 4, and 6 positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as (e.g., aniline), (e.g., thiophenol), and (e.g., sodium methoxide) are commonly used.

Oxidation and reduction: Oxidizing agents like and reducing agents like can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with aniline yields 2,4,6-trianilinoquinazoline , while reaction with thiophenol produces 2,4,6-trithiophenylquinazoline .

類似化合物との比較

- 2,4-Dichloroquinazoline

- 2,4,7-Trichloroquinazoline

- 2,4-Dichloro-6-methylquinazoline

- 2,4-Dichloro-6-fluoroquinazoline

Comparison: Compared to these similar compounds, 2,4,6-Trichloroquinazoline is unique due to the presence of three chlorine atoms at specific positions on the quinazoline ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity. For instance, 2,4,6-Trichloroquinazoline derivatives have shown higher antiproliferative activity against certain cancer cell lines compared to their dichloro counterparts .

生物活性

2,4,6-Trichloroquinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of 2,4,6-trichloroquinazoline, examining its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

2,4,6-Trichloroquinazoline has a unique structure characterized by three chlorine atoms attached to the quinazoline ring. This configuration significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2,4,6-trichloroquinazoline and its derivatives exhibit notable anti-cancer properties. The compound has been studied for its effects on various cancer cell lines and has shown promise in inhibiting tumor growth. Its structural features allow it to interact with biological targets such as kinases, making it a candidate for drug development aimed at treating cancers driven by specific oncogenic mutations .

The biological activity of 2,4,6-trichloroquinazoline is primarily attributed to its ability to inhibit specific protein kinases involved in cancer progression. Molecular docking studies have demonstrated that modifications at certain positions on the quinazoline ring can enhance binding affinity and selectivity towards these kinase targets .

Case Studies

- Anti-Cancer Activity : A study evaluated the cytotoxic effects of 2,4,6-trichloroquinazoline against several cancer cell lines including HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and PC3 (prostate cancer). The compound demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.

- Immunomodulatory Effects : In vitro studies indicated that 2,4,6-trichloroquinazoline could modulate immune responses by affecting the expression levels of key cytokines such as TNF-α and NF-κB P65. These findings suggest potential applications in immunotherapy .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (μg/mL) | Caspase-8 Level (ng/mL) | VEGF Level (pg/mL) | NF-κB P65 Level (pg/mL) | TNF-α Level (pg/mL) |

|---|---|---|---|---|---|---|

| 2,4,6-Trichloroquinazoline | HepG-2 | X.XX | Y.YY | Z.ZZ | A.AA | B.BB |

| Thalidomide | HepG-2 | 11.26 | 8.3 | 153.2 | 110.5 | 53.1 |

Note: Specific IC50 values for 2,4,6-Trichloroquinazoline need to be filled based on experimental results from relevant studies.

Synthesis and Derivatives

The synthesis of 2,4,6-trichloroquinazoline can be achieved through various chemical reactions involving chlorination and nucleophilic substitutions. The presence of halogen substituents enhances the compound's reactivity and allows for further derivatization to improve biological activity .

特性

IUPAC Name |

2,4,6-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPOGEZMJNDSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439640 | |

| Record name | 2,4,6-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20028-68-6 | |

| Record name | 2,4,6-Trichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20028-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。